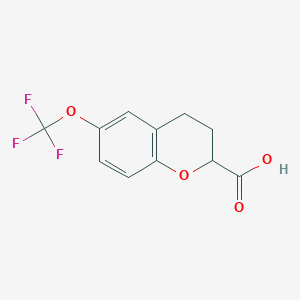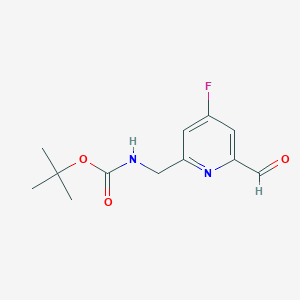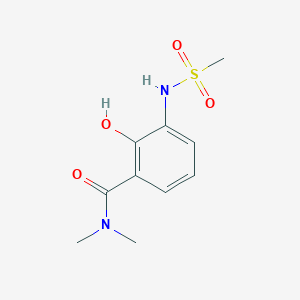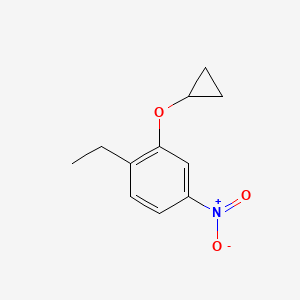
3-(Cyclohexylmethyl)-2-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexylmethyl)-2-fluorophenol is an organic compound that features a cyclohexylmethyl group attached to a fluorophenol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-2-fluorophenol typically involves the introduction of a cyclohexylmethyl group to a fluorophenol core. One common method is through the alkylation of 2-fluorophenol with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclohexylmethyl)-2-fluorophenol can undergo several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexylmethyl-2-fluorocyclohexanol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexylmethyl-2-fluorocyclohexanol.
Applications De Recherche Scientifique
3-(Cyclohexylmethyl)-2-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism by which 3-(Cyclohexylmethyl)-2-fluorophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the cyclohexylmethyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylmethylphenol: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluorophenol: Lacks the cyclohexylmethyl group, affecting its hydrophobic interactions and overall activity.
Cyclohexylmethyl-2-fluorocyclohexanol: A reduced form of 3-(Cyclohexylmethyl)-2-fluorophenol with different chemical properties.
Uniqueness
This compound is unique due to the presence of both the cyclohexylmethyl group and the fluorine atom, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H17FO |
|---|---|
Poids moléculaire |
208.27 g/mol |
Nom IUPAC |
3-(cyclohexylmethyl)-2-fluorophenol |
InChI |
InChI=1S/C13H17FO/c14-13-11(7-4-8-12(13)15)9-10-5-2-1-3-6-10/h4,7-8,10,15H,1-3,5-6,9H2 |
Clé InChI |
UWPNBDGLKATGFX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC2=C(C(=CC=C2)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5H-Pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14843980.png)





